1,2,3,4,5-Pentachloro-5-[(prop-2-en-1-yl)oxy]cyclopenta-1,3-diene
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Overview
Description
1,2,3,4,5-Pentachloro-5-[(prop-2-en-1-yl)oxy]cyclopenta-1,3-diene is a chemical compound known for its unique structure and properties It is a derivative of cyclopentadiene, where five chlorine atoms and a prop-2-en-1-yl group are attached to the cyclopentadiene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of chlorinating agents such as chlorine gas or thionyl chloride under controlled temperatures and pressures to ensure selective chlorination .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, where cyclopentadiene is reacted with chlorine gas in the presence of a catalyst to achieve high yields. The subsequent introduction of the prop-2-en-1-yl group can be carried out using allyl alcohol or allyl chloride under suitable conditions .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4,5-Pentachloro-5-[(prop-2-en-1-yl)oxy]cyclopenta-1,3-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of partially or fully dechlorinated products.
Substitution: Formation of substituted cyclopentadiene derivatives.
Scientific Research Applications
1,2,3,4,5-Pentachloro-5-[(prop-2-en-1-yl)oxy]cyclopenta-1,3-diene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2,3,4,5-Pentachloro-5-[(prop-2-en-1-yl)oxy]cyclopenta-1,3-diene involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The pathways involved may include oxidative stress, disruption of cellular signaling, and inhibition of enzyme activity .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4,5-Pentachlorocyclopenta-1,3-diene: Lacks the prop-2-en-1-yl group, making it less reactive in certain types of reactions.
1,2,3,4,5-Hexachlorocyclopenta-1,3-diene: Contains an additional chlorine atom, which can affect its reactivity and applications.
Uniqueness
1,2,3,4,5-Pentachloro-5-[(prop-2-en-1-yl)oxy]cyclopenta-1,3-diene is unique due to the presence of both chlorine atoms and the prop-2-en-1-yl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
Properties
CAS No. |
23437-88-9 |
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Molecular Formula |
C8H5Cl5O |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
1,2,3,4,5-pentachloro-5-prop-2-enoxycyclopenta-1,3-diene |
InChI |
InChI=1S/C8H5Cl5O/c1-2-3-14-8(13)6(11)4(9)5(10)7(8)12/h2H,1,3H2 |
InChI Key |
LHNXTKKTQJJIJW-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
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